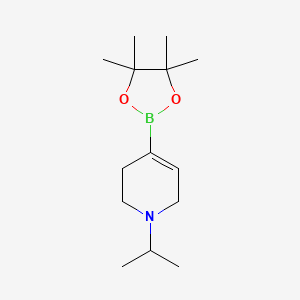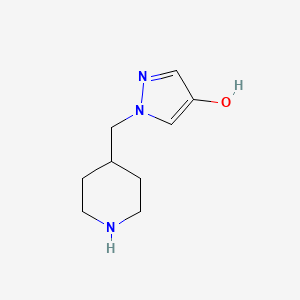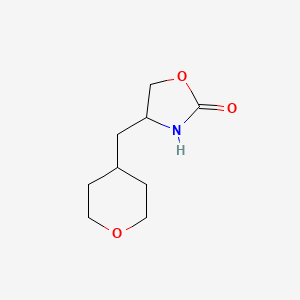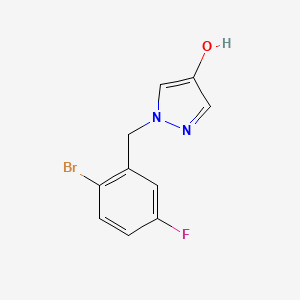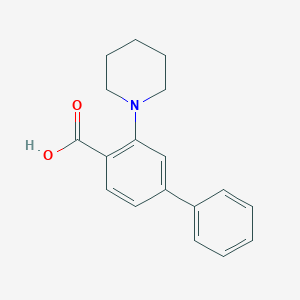
3-(Piperidin-1-yl)biphenyl-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Piperidin-1-yl)biphenyl-4-carboxylic acid is an organic compound that features a biphenyl structure with a piperidine ring attached to one of the phenyl groups and a carboxylic acid group on the other
作用机制
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used as key synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with various targets depending on their specific structure and functional groups .
Biochemical Pathways
Piperidine derivatives, in general, can affect a wide range of biochemical pathways depending on their specific structure and functional groups .
Pharmacokinetics
In general, the pharmacokinetic properties of a compound depend on its specific structure and functional groups .
Result of Action
Piperidine derivatives can have a wide range of effects depending on their specific structure and functional groups .
Action Environment
In general, factors such as pH, temperature, and the presence of other molecules can influence the action of a compound .
生化分析
Biochemical Properties
3-(Piperidin-1-yl)biphenyl-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved .
Additionally, this compound can bind to certain proteins, altering their conformation and function. This binding can influence protein-protein interactions, signal transduction pathways, and other cellular processes. The nature of these interactions is often determined by the specific structural features of the compound and the target biomolecule .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis . By interacting with key components of this pathway, the compound can alter the phosphorylation status of specific proteins, leading to changes in downstream signaling events.
Furthermore, this compound can impact gene expression by binding to transcription factors or other regulatory proteins. This binding can either enhance or repress the transcription of target genes, depending on the context of the interaction. The compound’s influence on cellular metabolism is also noteworthy, as it can modulate the activity of metabolic enzymes and alter the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction .
In addition to enzyme inhibition, this compound can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. This dual ability to inhibit or activate enzymes makes the compound a versatile tool for studying biochemical pathways and cellular functions. Moreover, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term impact on cellular function. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . In vivo studies have indicated that the compound can undergo metabolic transformation, leading to the formation of various metabolites with distinct biological activities.
Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression, protein activity, and metabolic flux. These changes can have significant implications for cellular homeostasis and overall organismal health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including cellular damage, inflammation, and disruption of normal physiological processes.
Threshold effects have been observed in animal studies, where a certain dosage level is required to elicit a measurable biological response. Beyond this threshold, the magnitude of the response can increase with higher doses, but so does the risk of adverse effects. It is crucial to carefully titrate the dosage of this compound in experimental settings to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell.
The interaction of this compound with metabolic enzymes can also affect the overall metabolic network, potentially leading to shifts in energy production, biosynthesis, and degradation pathways. Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular physiology and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cellular membranes by specific transporters, facilitating its accumulation in particular cellular compartments. Additionally, binding proteins can sequester the compound within certain tissues, influencing its localization and bioavailability.
The distribution of this compound within the body can also be affected by factors such as tissue permeability, blood flow, and the presence of efflux transporters. These factors collectively determine the compound’s pharmacokinetic profile and its potential therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For example, the presence of a carboxylic acid group can facilitate the compound’s localization to acidic organelles such as lysosomes . Additionally, interactions with specific proteins can target the compound to particular subcellular regions, where it can exert its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring reacts with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Introduction of Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction. For example, a halogenated biphenyl compound can react with piperidine under basic conditions to form the desired product.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of a Grignard reagent derived from the biphenyl compound with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and the nucleophilic substitution steps, as well as the development of efficient purification techniques.
化学反应分析
Types of Reactions
3-(Piperidin-1-yl)biphenyl-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form a piperidinone derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or nitric acid.
Major Products
Oxidation: Piperidinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated biphenyl derivatives.
科学研究应用
3-(Piperidin-1-yl)biphenyl-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its biphenyl structure.
相似化合物的比较
Similar Compounds
3-(Piperidin-1-yl)phenylacetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.
4-(Piperidin-1-yl)benzoic acid: Similar structure but with a single phenyl ring.
3-(Morpholin-4-yl)biphenyl-4-carboxylic acid: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
3-(Piperidin-1-yl)biphenyl-4-carboxylic acid is unique due to the combination of the biphenyl core and the piperidine ring, which can provide distinct chemical and biological properties. The biphenyl structure offers rigidity and potential for π-π interactions, while the piperidine ring can engage in hydrogen bonding and other interactions with biological targets.
属性
IUPAC Name |
4-phenyl-2-piperidin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(21)16-10-9-15(14-7-3-1-4-8-14)13-17(16)19-11-5-2-6-12-19/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEWBMOBWAEWFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
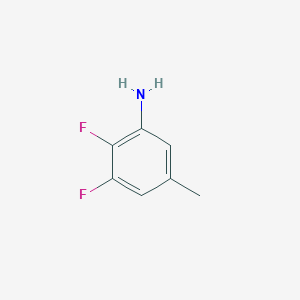
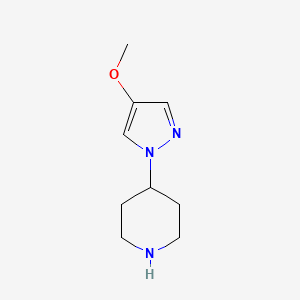
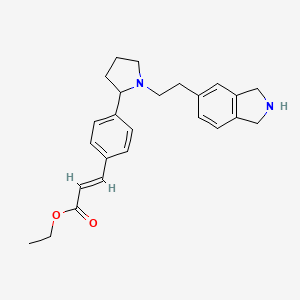
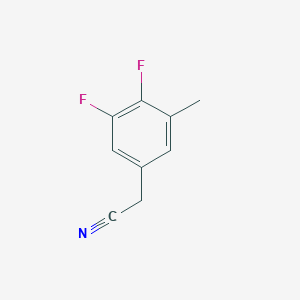


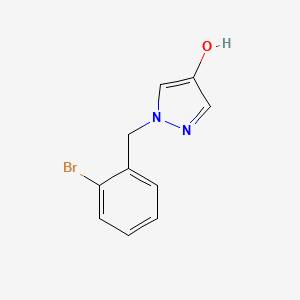
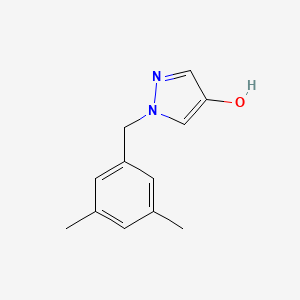
![3-[(3,4-Dimethylphenoxy)methyl]azetidine](/img/structure/B1408941.png)
